Bienvenue dans la boutique en ligne BenchChem!

Deacetyl Vinorelbine Sulfate Salt

Drug metabolism Carboxylesterase CES2

Deacetyl Vinorelbine Sulfate Salt is the active metabolite of vinorelbine, possessing pharmacological potency comparable to the parent drug. Unlike inactive clearance products, this compound is formed via CES2-mediated deacetylation—not CYP3A4 oxidation—making it an indispensable reference standard for accurate pharmacokinetic modeling, CES2 phenotyping assays, and LC-MS/MS method validation. Substitution with vinorelbine tartrate or other vinca alkaloids will yield misleading data in metabolite-specific quantification. Available as a stable, crystalline sulfate salt with ≥95% HPLC purity for in vitro and bioanalytical applications.

Molecular Formula C₄₃H₅₄N₄O₁₁S
Molecular Weight 834.97
Cat. No. B1150992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeacetyl Vinorelbine Sulfate Salt
SynonymsO4-Deacetyl-3’,4’-didehydro-4’-deoxy-C’-norvincaleukoblastine Sulfate Salt;  Desacetylnavelbine Sulfate Salt;  O-Deacetylnavelbine Sulfate Salt; 
Molecular FormulaC₄₃H₅₄N₄O₁₁S
Molecular Weight834.97
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deacetyl Vinorelbine Sulfate Salt: Technical Specifications and Procurement-Relevant Physicochemical Properties for Research Use


Deacetyl Vinorelbine Sulfate Salt (CAS 126347-74-8), also known as 4-O-deacetylvinorelbine sulfate or O-deacetylnavelbine sulfate, is the sulfate salt form of the principal active metabolite of the vinca alkaloid antineoplastic agent vinorelbine. The compound has a molecular formula of C43H54N4O11S and a molecular weight of 834.97 g/mol, representing the sulfate salt adduct of the parent free base metabolite (C43H52N4O7, MW 736.9) [1]. Commercially available from research chemical suppliers with purity specifications typically at 95% (HPLC), this compound exists as an off-white to pale beige solid with a melting point >192°C (decomposition) and demonstrates solubility in methanol . The sulfate salt formulation provides a stable, crystalline research-grade material suitable for in vitro biochemical assays, analytical method development, and pharmacokinetic/metabolism studies .

Deacetyl Vinorelbine Sulfate Salt: Why Alternative Vinca Alkaloid Reference Standards or Metabolites Cannot Substitute in Research Applications


Deacetyl vinorelbine is not merely an inactive clearance product but rather an active metabolite with pharmacological and toxicological activity comparable to the parent drug vinorelbine [1]. Unlike the inactive vinorelbine N-oxide metabolite or the parent vinorelbine tartrate clinical formulation, deacetyl vinorelbine exhibits distinct metabolic origin—derived not from CYP3A4-mediated oxidation but from carboxylesterase (primarily CES2)-mediated deacetylation [2]. This enzymatic divergence means that CYP3A4-modulated pharmacokinetic studies cannot reliably use parent vinorelbine as a proxy for metabolite disposition. Furthermore, the sulfate salt form differs fundamentally from the tartrate salt clinical formulation (MW 1079.11) in counterion composition, solubility profile, and suitability for analytical reference standard applications [3]. Substitution with vinorelbine tartrate or other vinca alkaloids (vinblastine, vincristine) would produce misleading data in assays quantifying this specific metabolite, developing LC-MS/MS analytical methods, or investigating CES2-dependent metabolic pathways.

Deacetyl Vinorelbine Sulfate Salt: Quantified Differential Evidence for Research Procurement and Selection


CES2-Dependent Metabolic Formation: 4-Fold Increased Production in Cyp3a Knockout Liver Microsomes

Deacetyl vinorelbine formation is not mediated by CYP3A4 but instead depends primarily on carboxylesterase CES2 (Ces2a in mouse). Using wild-type and Cyp3a knockout mouse liver microsomes, 4′-O-deacetylvinorelbine formation was 4-fold increased in Cyp3a knockout liver, and metabolic conversion was completely inhibited by the nonspecific carboxylesterase inhibitor bis(4-nitrophenyl) phosphate and partially inhibited by the CES2-specific inhibitor loperamide [1]. This establishes that procurement of authentic deacetyl vinorelbine reference standard—rather than attempting to generate it via CYP3A4 incubation—is essential for studies requiring this specific metabolite.

Drug metabolism Carboxylesterase CES2 Knockout mouse model In vitro microsomes

In Vivo AUC Exposure: Deacetyl Vinorelbine Achieves 64% of Parent Vinorelbine AUC in Wild-Type Mice

In male wild-type FVB mice receiving 10 mg/kg oral vinorelbine, the area under the plasma concentration-time curve from 0–4 h (AUC0-4h) was 362 ± 81 ng/mL·h for vinorelbine versus 238 ± 112 ng/mL·h for deacetylvinorelbine, yielding a deacetylvinorelbine/vinorelbine AUC ratio of 0.64 ± 0.17 (or 640 ± 170 × 10−3) [1]. This substantial systemic exposure confirms that deacetyl vinorelbine is a major circulating active species following vinorelbine administration, not a minor or trace metabolite.

Pharmacokinetics AUC In vivo mouse model Oral administration CES2

Differential Metabolic Elimination: Deacetyl Vinorelbine Displays Slower Plasma Clearance Than Other Vinorelbine Metabolites

In human pharmacokinetic studies characterizing 17 vinorelbine metabolites by HPLC-MS/MS, most metabolites were observed to rapidly disappear from blood. However, 4-O-deacetyl vinorelbine was specifically identified as an exception, being slowly cleared from the circulation [1]. This differential clearance profile distinguishes deacetyl vinorelbine from the 16 other identified metabolites, including the inactive vinorelbine N-oxide.

Pharmacokinetics Plasma clearance Metabolite profiling HPLC-MS/MS Human plasma

CES2 Knockout Abolishes Deacetyl Vinorelbine Formation: >99% Reduction in AUC in Ces2−/− Mice

In Ces2−/− (global carboxylesterase 2 knockout) mice, deacetylvinorelbine AUC0-4h following oral vinorelbine administration was reduced from 238 ± 112 ng/mL·h (wild-type) to 1.0 ± 0.4 ng/mL·h, representing a >99% reduction in metabolite exposure (P < 0.001) [1]. Correspondingly, the deacetylvinorelbine/vinorelbine AUC ratio collapsed from 0.64 ± 0.17 to 0.0020 ± 0.0004, confirming near-complete abolition of metabolite formation in the absence of functional CES2.

CES2 Knockout mouse Pharmacogenomics Metabolite formation In vivo

CES2 Isoform-Specific Rescue: Ces2−/−A Knock-In Partially Restores Deacetyl Vinorelbine Formation

Mice expressing only the human CES2A isoform on a Ces2−/− background (Ces2−/−A) showed partial restoration of deacetylvinorelbine AUC0-4h to 3.7 ± 2.2 ng/mL·h, significantly higher than Ces2−/− mice (1.0 ± 0.4 ng/mL·h, P < 0.001) but only ~1.6% of wild-type levels [1]. Mice expressing only the human CES2V isoform (Ces2−/−V) showed similar partial restoration (3.3 ± 2.3 ng/mL·h). This demonstrates that both human CES2 isoforms can catalyze deacetyl vinorelbine formation, though neither fully recapitulates the activity of endogenous murine Ces2a.

CES2 isoforms Knock-in mouse Enzyme selectivity Pharmacogenetics Metabolism

Deacetyl Vinorelbine Sulfate Salt: Evidence-Backed Research and Industrial Application Scenarios


LC-MS/MS Bioanalytical Method Development and Validation for Therapeutic Drug Monitoring of Vinorelbine

Given that deacetyl vinorelbine achieves an AUC0-4h of 238 ± 112 ng/mL·h—representing 64% of parent vinorelbine exposure—and persists in circulation with slow clearance, accurate quantification of this metabolite is essential for any comprehensive bioanalytical method assessing vinorelbine pharmacokinetics [4][5]. Deacetyl Vinorelbine Sulfate Salt serves as the certified reference standard for LC-MS/MS method development, calibration curve construction, and validation of lower limit of quantification (LLOQ) parameters in plasma and whole blood matrices. Studies employing this reference material have successfully quantified deacetyl vinorelbine alongside vinorelbine in both human and mouse plasma using heated electrospray ionization tandem mass spectrometry, with applications ranging from pediatric vincristine monitoring to oral metronomic vinorelbine therapy assessment [3].

CES2 Pharmacogenomic Screening and Enzyme Activity Phenotyping Assays

The definitive demonstration that CES2 is the essential, non-redundant enzyme for deacetyl vinorelbine formation—with metabolite AUC reduced by >99% in Ces2−/− knockout mice and formation completely inhibited by CES2-specific inhibitor loperamide—establishes this compound as an ideal probe substrate for CES2 activity phenotyping [4][5]. Deacetyl Vinorelbine Sulfate Salt can be employed as the analytical standard in in vitro microsomal or hepatocyte incubation assays designed to measure CES2 catalytic activity, screen for CES2 genetic polymorphisms affecting enzyme function, or evaluate drug-drug interactions involving CES2-modulating agents. The differential activity observed between human CES2A and CES2V isoforms further supports use of this metabolite in isoform-specific activity assays relevant to personalized vinorelbine dosing [4].

Metabolic Pathway Elucidation and Drug Interaction Studies Distinguishing CYP3A4-Dependent from CES2-Dependent Clearance

Since deacetyl vinorelbine formation is 4-fold increased in Cyp3a knockout liver microsomes and is not mediated by CYP3A4 or other cytochrome P450 enzymes, this metabolite serves as a specific biomarker for CES2-mediated metabolic activity independent of CYP3A4 modulation [4]. Research groups investigating drug-drug interactions, particularly those involving combined CYP3A4 and CES2 substrates (e.g., irinotecan, capecitabine), can utilize Deacetyl Vinorelbine Sulfate Salt as a reference standard to distinguish CYP3A4-dependent from CES2-dependent metabolic contributions. This is especially valuable given that vinorelbine itself is a CYP3A4 substrate and weak inhibitor, while its active metabolite is generated via a distinct, non-P450 enzymatic pathway [5].

In Vitro Pharmacology Studies of Vinca Alkaloid Active Metabolites

Deacetyl vinorelbine has been demonstrated to possess pharmacological and toxicological activity similar to the parent drug vinorelbine [4]. For in vitro pharmacology studies—including tubulin polymerization assays, cytotoxicity screening against cancer cell lines, and antiangiogenic mechanism investigations—Deacetyl Vinorelbine Sulfate Salt provides the authentic active metabolite for head-to-head comparisons with parent vinorelbine and other vinca alkaloids. This enables researchers to evaluate whether observed clinical effects following vinorelbine administration are attributable to parent drug exposure, active metabolite exposure, or the combined contribution of both circulating species. Studies investigating metronomic vinorelbine regimens, which rely on sustained low-concentration exposure to both parent and active metabolite, particularly benefit from accurate metabolite reference materials [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deacetyl Vinorelbine Sulfate Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.